molecular formula C8H11N3 B1526726 4-(Azetidin-3-yl)-2-methylpyrimidine CAS No. 1236861-81-6

4-(Azetidin-3-yl)-2-methylpyrimidine

Cat. No. B1526726
M. Wt: 149.19 g/mol
InChI Key: SLLLHPBQPCCTKQ-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yl)-2-methylpyrimidine” is a chemical compound that belongs to the class of organic compounds known as azetidines . It is a four-membered nitrogen heterocycle. The exact properties and applications of this specific compound are not widely documented in the literature.

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application : Synthesis of new heterocyclic amino acid derivatives
    • Methods : The compound “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was obtained via [3+2] cycloaddition .
    • Results : The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Scientific Field : Organic Chemistry

    • Application : Synthesis of new azetidine and oxetane rings
    • Methods : This study aimed to develop and synthesise new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
    • Results : The study was aimed at the synthesis and evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives .
  • Scientific Field : Organic Chemistry

    • Application : Synthesis of 4-(Azetidin-3-yl)morpholine
    • Methods : The compound “4-(Azetidin-3-yl)morpholine” is synthesized, but the specific methods of synthesis are not detailed in the source .
    • Results : The compound is available for purchase, suggesting it may have applications in research or industry .
  • Scientific Field : Organic Chemistry

    • Application : Synthesis of new azetidine and oxetane amino acid derivatives
    • Methods : The study involved the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
  • Scientific Field : Organic Chemistry

    • Application : Synthesis of 4-(Azetidin-3-yl)morpholine
    • Methods : The compound “4-(Azetidin-3-yl)morpholine” is synthesized, but the specific methods of synthesis are not detailed in the source .
    • Results : The compound is available for purchase, suggesting it may have applications in research or industry .
  • Scientific Field : Organic Chemistry

    • Application : Synthesis of new azetidine and oxetane amino acid derivatives
    • Methods : The study involved the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

properties

IUPAC Name

4-(azetidin-3-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-10-3-2-8(11-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLHPBQPCCTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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